4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Overview
Description
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . It is a derivative of benzodiazepine, a class of compounds known for their wide range of pharmacological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a bromine atom at the 7th position of the benzodiazepine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.
Bromination: The final step involves the bromination of the benzodiazepine ring at the 7th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazepines can be obtained.
Deprotected Benzodiazepine: Removal of the Boc group yields the free amine derivative of the benzodiazepine.
Scientific Research Applications
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active benzodiazepine derivatives.
Biological Studies: The compound is used in studies related to the central nervous system due to its structural similarity to other benzodiazepines.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is not well-documented. based on its structural similarity to other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter GABA by binding to the GABA-A receptor, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be compared with other benzodiazepine derivatives such as:
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine:
The presence of both the Boc protecting group and the bromine atom in this compound makes it a unique and versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVVPYZXTUZWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649620 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-30-3 | |
Record name | tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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